molecular formula C19H16ClN3OS B2937460 3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536715-28-3

3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2937460
CAS RN: 536715-28-3
M. Wt: 369.87
InChI Key: JLUSZAQJGCLJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, also known as CPTI, is a pyrimidoindole derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects by inhibiting the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. Additionally, 3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has been shown to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has a variety of biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, reducing inflammation, and improving antioxidant activity. Additionally, 3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one in lab experiments is its low toxicity profile, which allows for higher doses to be used without adverse effects. Additionally, 3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has been shown to have a high selectivity for cancer cells, making it a promising candidate for cancer treatment. However, one limitation of using 3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving 3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, including further studies on its potential therapeutic applications in cancer treatment and inflammatory diseases. Additionally, future research could focus on improving the solubility of 3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one in water, as well as identifying potential drug delivery mechanisms for this compound. Finally, future studies could explore the potential synergistic effects of 3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one with other compounds, such as chemotherapeutic agents, to improve its efficacy in cancer treatment.

Synthesis Methods

3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with propylthiol and 2-amino-4,5,6,7-tetrahydro-5-propyl-4-thiopyrimidine, followed by cyclization. Another method involves the reaction of 4-chloroaniline with 2,6-dimethoxybenzaldehyde and propylthiol, followed by cyclization.

Scientific Research Applications

3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has been studied for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that 3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3-(4-chlorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-2-11-25-19-22-16-14-5-3-4-6-15(14)21-17(16)18(24)23(19)13-9-7-12(20)8-10-13/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUSZAQJGCLJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.